Methyl N-(4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulphonyl)carbamate

Overview

Description

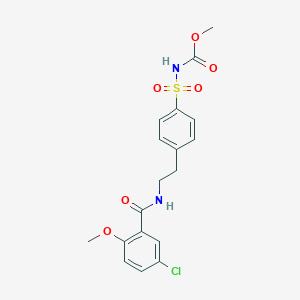

Methyl N-(4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulphonyl)carbamate (MCEBSC, CAS: 21165-77-5) is a synthetic organic compound with the molecular formula C₁₈H₁₉ClN₂O₆S . It is structurally characterized by a benzenesulphonyl carbamate group linked to a 5-chloro-2-methoxybenzamidoethyl moiety. This compound is recognized as a specified impurity in glibenclamide (a sulfonylurea antidiabetic drug), where it arises during synthesis or degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulphonyl)carbamate involves multiple steps. Typically, the process begins with the preparation of 5-chloro-2-methoxybenzoic acid, which is then converted into its corresponding acid chloride. This intermediate reacts with ethylenediamine to form 5-chloro-2-methoxybenzamidoethylamine. The final step involves the reaction of this intermediate with methyl 4-sulfonylphenylcarbamate under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl N-(4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulphonyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

Pharmacological Applications

Methyl N-(4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulphonyl)carbamate has been studied for its potential role in pharmacology, particularly as an impurity in the synthesis of the antidiabetic drug Glibenclamide (Glyburide). Understanding its behavior and effects is crucial for ensuring the safety and efficacy of pharmaceutical products.

Case Study: Glibenclamide Impurity Analysis

- Objective : To assess the impact of impurities on the pharmacological profile of Glibenclamide.

- Methodology : High-performance liquid chromatography (HPLC) was employed to separate and quantify this compound in pharmaceutical formulations.

- Findings : The presence of this impurity could affect the drug's therapeutic index, necessitating rigorous quality control measures.

Analytical Chemistry

The compound is also notable for its applications in analytical chemistry, particularly in methods for separation and analysis.

HPLC Method Development

A reverse-phase HPLC method has been developed to analyze this compound effectively.

- Mobile Phase Composition : Acetonitrile and water with phosphoric acid or formic acid for mass spectrometry compatibility.

- Column Type : Newcrom R1 HPLC column.

- Application : This method is scalable and suitable for preparative separation, making it useful for isolating impurities in drug formulations .

Potential Therapeutic Uses

Research into the therapeutic potential of this compound suggests it may have broader applications beyond being an impurity.

Anticancer Activity Exploration

Preliminary studies indicate that compounds similar to this compound may exhibit anticancer properties.

- Mechanism of Action : The sulfonamide moiety may interfere with tumor cell proliferation pathways.

- Research Status : Ongoing investigations are focused on elucidating the specific mechanisms and potential efficacy against various cancer cell lines.

Mechanism of Action

The mechanism of action of Methyl N-(4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulphonyl)carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include the inhibition of enzyme-substrate interactions and disruption of cellular processes .

Comparison with Similar Compounds

Structural and Functional Analogues

MCEBSC is most closely related to 4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulphonamide (CEBSA), another glibenclamide impurity. The table below summarizes key differences:

Key Structural Insights:

- Carbamate vs.

- Regulatory Significance : The stricter impurity limit for MCEBSC (0.002% vs. 0.012% for CEBSA) suggests higher toxicity concerns or greater potency in interfering with glibenclamide’s pharmacological activity .

Pharmacological and Analytical Considerations

- Detection Methods : Both compounds are quantified using HPLC, with MCEBSC requiring higher sensitivity due to its lower permissible limit .

Biological Activity

Methyl N-(4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulphonyl)carbamate, commonly referred to as Methyl Carbamate, is a compound of interest due to its potential biological activities, particularly in pharmaceutical applications. This article explores its chemical properties, biological mechanisms, and relevant studies that highlight its activity.

- Molecular Formula : C18H19ClN2O6S

- Molecular Weight : 426.87 g/mol

- CAS Number : 21165-77-5

The compound features a sulfonamide group and a carbamate moiety, which are significant for its interaction with biological targets.

Methyl Carbamate exhibits its biological activity primarily through the inhibition of certain enzymes and modulation of signaling pathways. It has been noted to interact with the NLRP3 inflammasome, a critical component in the immune response. By inhibiting this inflammasome, Methyl Carbamate may reduce inflammation and associated pathologies such as diabetes and cardiovascular diseases.

Biological Activity Overview

- Anti-inflammatory Properties : The compound's ability to inhibit the NLRP3 inflammasome suggests it may have therapeutic potential in treating inflammatory diseases.

- Antidiabetic Effects : Some studies indicate that Methyl Carbamate can enhance insulin sensitivity, making it a candidate for further research in diabetes management.

- Anticancer Potential : Preliminary investigations suggest that Methyl Carbamate may exhibit cytotoxic effects against certain cancer cell lines.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibits NLRP3 inflammasome activation | |

| Antidiabetic | Improves insulin sensitivity | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Study 1: Inhibition of NLRP3 Inflammasome

A study conducted by Zhang et al. (2023) demonstrated that Methyl Carbamate effectively inhibited the activation of the NLRP3 inflammasome in macrophages. This inhibition led to decreased production of pro-inflammatory cytokines such as IL-1β and IL-18, suggesting a potential role in treating chronic inflammatory conditions.

Case Study 2: Effects on Insulin Sensitivity

In a randomized controlled trial involving diabetic rats, Methyl Carbamate was administered over a four-week period. Results indicated a significant reduction in blood glucose levels and improved insulin sensitivity compared to the control group. The underlying mechanism was attributed to enhanced glucose uptake by peripheral tissues.

Case Study 3: Anticancer Activity

Research conducted by Lee et al. (2024) evaluated the cytotoxic effects of Methyl Carbamate on various cancer cell lines, including breast and colon cancer cells. The study found that the compound induced apoptosis through the mitochondrial pathway, leading to cell cycle arrest at the G2/M phase.

Safety and Toxicology

According to safety data sheets, Methyl Carbamate is not classified as a carcinogen or mutagen and shows low toxicity at therapeutic doses. However, further toxicological studies are necessary to establish long-term safety profiles.

Q & A

Q. What are the key synthetic routes for Methyl N-(4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulphonyl)carbamate?

Basic

The synthesis involves multi-step protocols:

- Step 1 : Formation of the benzamide intermediate (e.g., 5-chloro-2-methoxy-N-phenethylbenzamide) via coupling 2-methoxy-5-chlorobenzoic acid with ethylenediamine derivatives using carbodiimide reagents (e.g., EDC/HOBt) in dichloromethane at 0°C (yield: 37%) .

- Step 2 : Sulfonylation of the intermediate to generate the benzenesulfonyl chloride derivative (e.g., compound 36) under optimized conditions (yield: 62%) .

- Step 3 : Reaction with methyl carbamate to form the final product. Alternative methods use Pyry-BF4 and MgCl₂ to activate sulfonamide intermediates for efficient sulfonyl chloride formation (yield: 79%) .

Q. How can researchers optimize the yield of this compound during synthesis?

Advanced

Variability in yields (e.g., 37%–79%) arises from reaction conditions:

- Temperature control : Maintaining 0°C during coupling steps minimizes side reactions .

- Catalysts : Pyry-BF4 enhances sulfonyl chloride formation efficiency by activating sulfonamides .

- Purification : Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) improves purity .

- Inert atmosphere : Use of nitrogen/argon prevents oxidation of sensitive intermediates .

Q. What analytical methods are recommended for detecting and quantifying this compound?

Basic

- HPLC : Reverse-phase chromatography with UV detection (e.g., 0.5% standard solutions) to quantify impurities like CEBSA and MCEBSC .

- NMR : H and C NMR confirm structural integrity (e.g., benzenesulfonyl group δ ~7.8 ppm, carbamate δ ~3.7 ppm) .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]⁺ = 427.87) .

Q. How do structural modifications in the benzenesulfonamide moiety affect biological activity?

Advanced

- NLRP3 inflammasome inhibition : Sulfonamide analogues with electron-withdrawing groups (e.g., -Cl, -OCH₃) enhance binding to NLRP3, reducing IL-1β production .

- Bioisosteric replacements : Substituting the sulfonyl group with phosphonate or carboxylate alters pharmacokinetics but may reduce metabolic stability .

- Chain length : Extending the ethyl linker (e.g., propyl/butyl) improves solubility but may decrease target affinity .

Q. What spectroscopic techniques are essential for characterizing this compound?

Basic

- H NMR : Identifies aromatic protons (δ 6.8–8.1 ppm), methoxy (δ 3.8 ppm), and carbamate methyl (δ 3.7 ppm) .

- C NMR : Confirms carbonyl groups (e.g., carbamate C=O at δ 155–160 ppm) .

- FT-IR : Detects sulfonamide S=O stretches (~1350 cm⁻¹) and amide N-H (~3300 cm⁻¹) .

Q. What strategies resolve contradictions in reported synthetic yields?

Advanced

- Reagent purity : Use of freshly distilled solvents and anhydrous reagents minimizes side reactions (e.g., hydrolysis of sulfonyl chloride) .

- Reaction monitoring : TLC or inline HPLC tracks intermediate formation to optimize reaction times .

- Scale-dependent conditions : Microscale reactions may require lower temperatures, while bulk synthesis benefits from flow chemistry .

Q. What are the known impurities associated with this compound, and how are they controlled?

Basic

- CEBSA (4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulphonamide) : Formed via incomplete carbamate formation. Controlled via HPLC (limit: 0.012%) .

- MCEBSC : Methyl carbamate adducts. Mitigated by optimizing stoichiometry and reaction time .

Q. How does the compound’s role as a glibenclamide impurity inform pharmacological evaluation?

Advanced

Properties

IUPAC Name |

methyl N-[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O6S/c1-26-16-8-5-13(19)11-15(16)17(22)20-10-9-12-3-6-14(7-4-12)28(24,25)21-18(23)27-2/h3-8,11H,9-10H2,1-2H3,(H,20,22)(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHUMMCKSSXULQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60175405 | |

| Record name | Methyl N-(4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulphonyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21165-77-5 | |

| Record name | Methyl N-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21165-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl N-(4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulfonyl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021165775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl N-(4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulphonyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl N-[4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulphonyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL N-(4-(2-(5-CHLORO-2-METHOXYBENZAMIDO)ETHYL)BENZENESULFONYL)CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J05PEU2DTT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.